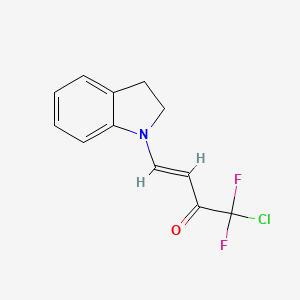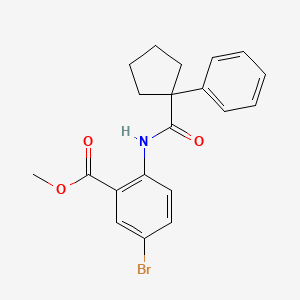
Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate” is a chemical compound with the molecular formula C20H20BrNO3 and a molecular weight of 402.28 . It is used in scientific research and has diverse applications, ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H20BrNO3. It includes a benzoate group, a bromine atom, and a phenylcyclopentyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Complex Synthesis and Characterization
In the realm of complex synthesis, Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate contributes to the creation of novel compounds. Pogány et al. (2017) detailed the synthesis of high spin mononuclear iron(III) complexes, using derivatives of phenyl benzoate, which underwent Fries rearrangement, leading to the production of 2-hydroxybenzophenone analogues. These were used to create pentadentate Schiff base ligands, indicating the compound's role in complex molecular architecture (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).
Building Blocks in Asymmetric Synthesis
The compound serves as a building block in the synthesis of various organic molecules. Trost et al. (2004) demonstrated its use in creating 5H-oxazol-4-ones, a heterocyclic ring system, through a microwave-assisted cyclization process. These compounds are pivotal in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing the utility of Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate in creating diverse molecular structures (Trost, Dogra, & Franzini, 2004).
Antiviral Activity Research
In the field of antiviral research, derivatives of the compound have shown potential. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5, demonstrating inhibitory activity against retrovirus replication in cell culture. The study highlights the compound's relevance in developing antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Role in Chemical Reactions and Catalysis
Drewes et al. (1995) explored the compound's role in chemical reactions, particularly in metal-mediated reactions of α-bromomethyl-propenoate esters. Their research demonstrates the compound's functionality in the synthesis of cyclic products, which is crucial for understanding its behavior in various chemical environments (Drewes, Taylor, Ramesar, & Field, 1995).
Photopromoted Carbonylation Studies
Mu et al. (2009) investigated the photopromoted carbonylation of bromobenzene, catalyzed by cobalt salts, where Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate was produced under specific conditions. This study is pivotal in understanding the compound's formation and behavior under photopromoted conditions (Mu, Jia, Yin, Zhou, Cui, & Gao, 2009).
Propriétés
IUPAC Name |
methyl 5-bromo-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-25-18(23)16-13-15(21)9-10-17(16)22-19(24)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNSPVHIWOOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

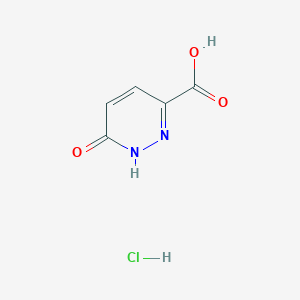
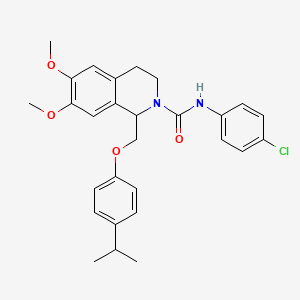
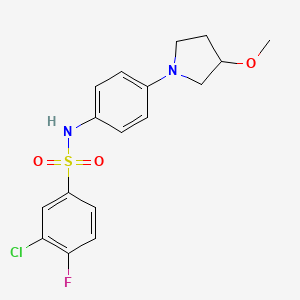
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)
![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![2-Amino-3-benzimidazol-2-yl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrrolin-4-one](/img/structure/B2992792.png)
![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
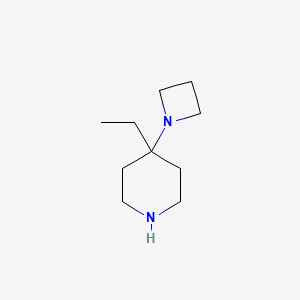
![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)
![4-((3-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2992796.png)
![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)
